

2-Bromo-3-methylpyrazine chemical properties

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Compound of Interest

Compound Name: 2-Bromo-3-methylpyrazine

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An In-Depth Technical Guide to **2-Bromo-3-methylpyrazine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Bromo-3-methylpyrazine**, a heterocyclic compound of significant interest in the pharmaceutical and flavor industries. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols associated with this versatile molecule. The insights herein are grounded in established scientific principles to empower researchers in leveraging this compound for novel applications.

Introduction: The Strategic Importance of 2-Bromo-3-methylpyrazine

2-Bromo-3-methylpyrazine is a substituted pyrazine, a class of aromatic heterocycles that are integral to numerous clinically approved drugs and natural products.^{[1][2]} The unique arrangement of a bromine atom and a methyl group on the pyrazine ring imparts a specific reactivity profile, making it a valuable building block in organic synthesis.^[3] The bromine atom serves as a versatile handle for functionalization, particularly in metal-catalyzed cross-coupling reactions, while the pyrazine core is a known pharmacophore associated with a wide range of biological activities.^{[1][4]}

Beyond its pharmaceutical relevance, **2-Bromo-3-methylpyrazine** is also recognized for its distinct organoleptic properties, contributing roasted or nutty aromas, which makes it a useful component in the flavor and fragrance industry.[3] This dual utility underscores its importance and necessitates a thorough understanding of its chemical behavior.

Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and compatibility with various reaction conditions and analytical methods.

Physicochemical Properties

The key physicochemical descriptors for **2-Bromo-3-methylpyrazine** are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂	[5]
Molecular Weight	173.01 g/mol	[3][5]
Appearance	Colorless to pale yellow liquid or solid/semi-solid	[3][6][7]
Odor	Strong, pungent, roasted, or nutty	[3]
Boiling Point	194.85 °C at 760 mmHg	[6]
Density	1.597 g/cm ³	[6]
Flash Point	71.64 °C	[6]
Solubility	Soluble in organic solvents; insoluble in water	[3]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[6][7]
CAS Number	120984-76-1	[5]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of **2-Bromo-3-methylpyrazine**. The expected spectral features are outlined below, providing a baseline for analytical verification.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring.^[8] A singlet in the aliphatic region would correspond to the three protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum should display five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts will differentiate the two carbons bonded to nitrogen, the carbon bonded to bromine, the carbon bonded to the methyl group, and the methyl carbon itself.
- IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.^[9] Key absorptions would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and a C-Br stretching vibration in the fingerprint region.
- MS (Mass Spectrometry): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.^[10] The mass spectrum will show a characteristic molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis and Chemical Reactivity

The synthetic utility of **2-Bromo-3-methylpyrazine** stems from its specific arrangement of functional groups, which allows for selective chemical transformations.

Synthesis Pathway

A common method for the preparation of bromo-substituted pyrazines involves the direct bromination of the corresponding pyrazine precursor.^[11] The causality behind this approach

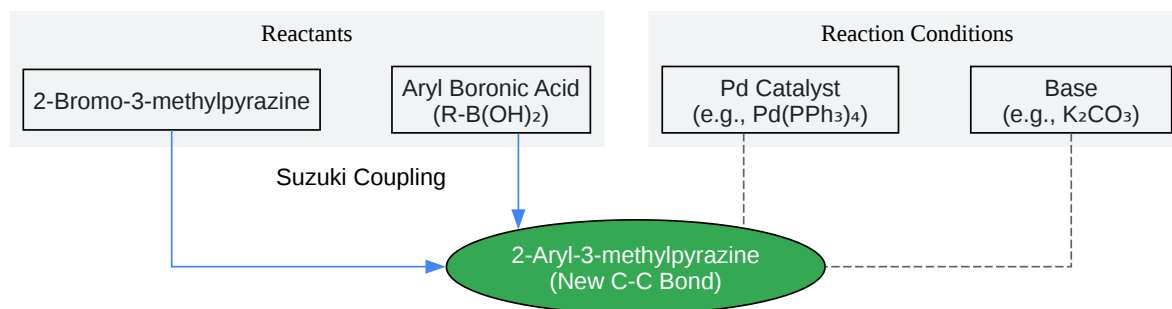
lies in the electrophilic substitution mechanism, where the pyrazine ring, although electron-deficient, can be halogenated under appropriate conditions.

This protocol is a conceptual illustration based on general bromination procedures for similar heterocyclic systems.^[11]

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 2-methylpyrazine (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Reagent Addition:** Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in DCM from the dropping funnel over 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction and prevent over-bromination.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield **2-Bromo-3-methylpyrazine**.

Reactivity and Role as a Synthetic Intermediate

The bromine atom at the 2-position makes **2-Bromo-3-methylpyrazine** an excellent substrate for various cross-coupling reactions, which are foundational in modern drug discovery for creating complex molecular architectures.^[12] For instance, in Suzuki coupling, the bromine atom can be readily displaced by a boronic acid derivative in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reactivity is critical for building the molecular scaffolds of potential therapeutic agents.^[12]



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Caption: Suzuki coupling workflow using **2-Bromo-3-methylpyrazine**.

Key Applications

The unique properties of **2-Bromo-3-methylpyrazine** have led to its use in distinct and high-value fields.

- **Pharmaceutical Intermediate:** Pyrazine derivatives are present in numerous FDA-approved drugs.^[1] Molecules like Bortezomib (a proteasome inhibitor) and Pyrazinamide (an antitubercular agent) highlight the therapeutic importance of the pyrazine scaffold.^[1] **2-Bromo-3-methylpyrazine** serves as a key starting material for synthesizing novel pyrazine-containing compounds that can be screened for a wide array of biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.^{[3][4]} Its derivatives are often investigated as potential inhibitors for enzymes like cytochrome P450, which is crucial for drug metabolism studies.^[4]
- **Flavor and Fragrance Industry:** In the food and fragrance sector, **2-Bromo-3-methylpyrazine** is valued for its ability to impart roasted or nutty notes to various products.^[3] Its mechanism involves the interaction with olfactory receptors, leading to the perception of these specific scents.^[3]

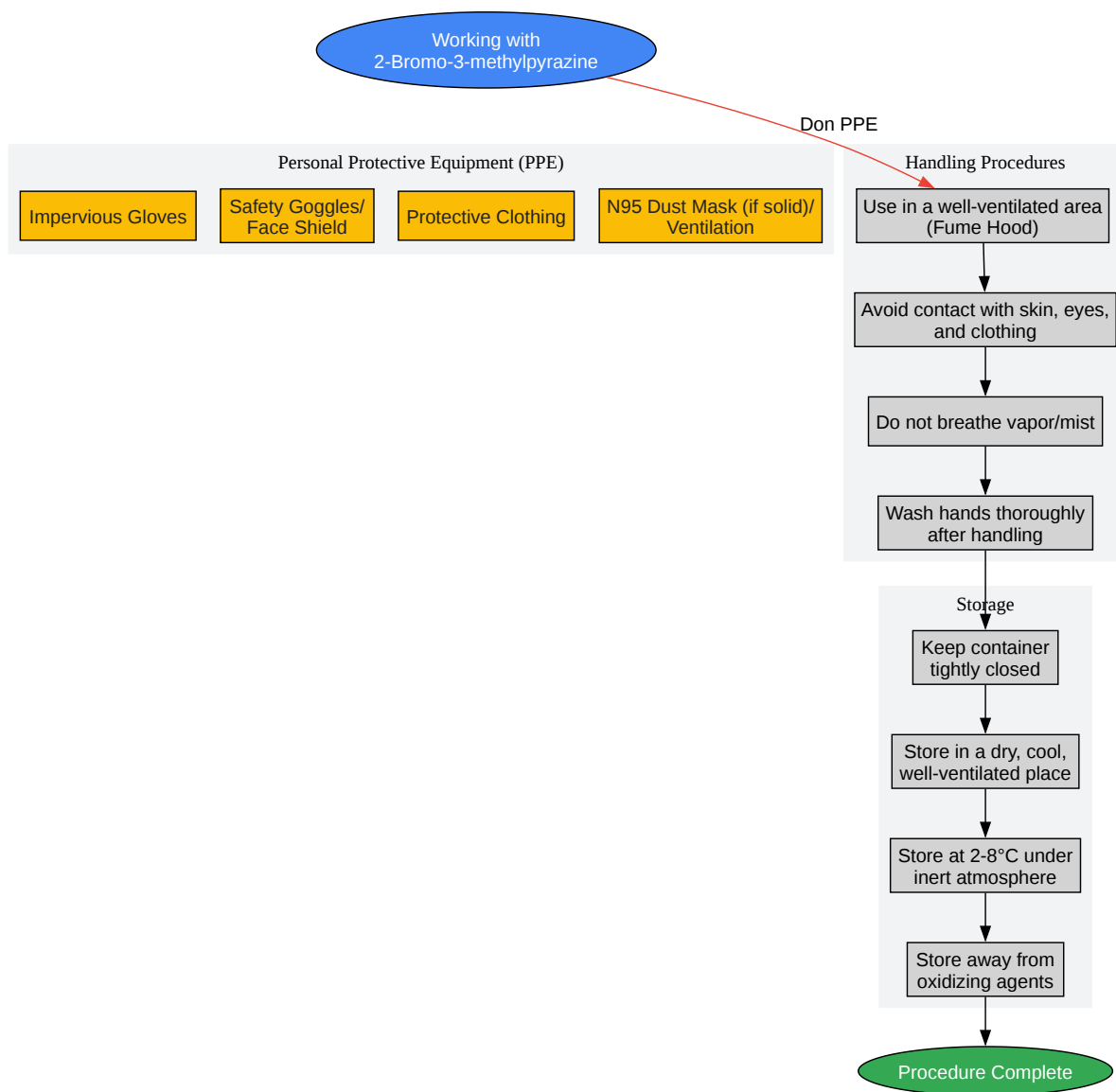
Safety, Handling, and Storage

Due to its potential hazards, strict adherence to safety protocols is mandatory when working with **2-Bromo-3-methylpyrazine**.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

- H302: Harmful if swallowed.[5][13]
- H315: Causes skin irritation.[5][13]
- H318/H319: Causes serious eye damage/irritation.[5]
- H335: May cause respiratory irritation.[5][13]



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Caption: Logical workflow for safe handling and storage.

Recommended Handling and First Aid Protocol

This protocol is a self-validating system designed to minimize exposure and ensure a rapid response in case of an accident.

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[\[14\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[15\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[14\]](#)[\[15\]](#)
- Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[\[16\]](#) Do not let the product enter drains.[\[14\]](#)
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[\[14\]](#)
 - In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[\[14\]](#)
 - In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[14\]](#)
 - If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[\[14\]](#)

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